molecular formula C24H24N2O4S B3535524 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B3535524
M. Wt: 436.5 g/mol
InChI Key: GEEUVWOOMIXTJG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMS-777607, is a small molecule inhibitor that has been developed for the treatment of several types of cancer, including breast, lung, and colon cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide inhibits the activity of several tyrosine kinases, including c-Met, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. Inhibition of c-Met activity leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion in preclinical models of cancer. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potent anti-tumor activity and its ability to inhibit multiple tyrosine kinases, including c-Met. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the development of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the combination of this compound with other anti-cancer agents to improve its efficacy. Another direction is the development of more potent and selective inhibitors of c-Met that have improved pharmacokinetic properties and lower toxicity. Additionally, the use of this compound in combination with immunotherapy may provide a promising approach for the treatment of cancer.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. This compound inhibits the activity of several tyrosine kinases, including c-Met, which is overexpressed in many types of cancer. Inhibition of c-Met activity has been shown to reduce tumor growth and metastasis in preclinical models.

Properties

IUPAC Name

(E)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-26(18-20-6-4-3-5-7-20)31(28,29)23-15-11-21(12-16-23)25-24(27)17-10-19-8-13-22(30-2)14-9-19/h3-17H,18H2,1-2H3,(H,25,27)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEUVWOOMIXTJG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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